1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate
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Overview
Description
1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate is a chemical compound with the molecular formula C23H50BrNO3 and a molecular weight of 468.564 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate typically involves the reaction of hexadecanoyl chloride with N,N,N-trimethylamine in the presence of a butanol solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain the required reaction conditions. The product is then purified through various techniques such as crystallization and filtration to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromide ion in the compound can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate involves its interaction with cell membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide: Similar structure but with a shorter carbon chain.
1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide: Similar structure with a methoxy group instead of a butoxy group.
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide: Similar structure with an ethoxy group and a shorter carbon chain.
Uniqueness
1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide hydrate is unique due to its specific butoxy group and long carbon chain, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and antimicrobial agent compared to its similar compounds .
Properties
CAS No. |
882863-93-6 |
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Molecular Formula |
C23H50BrNO3 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(1-butoxy-1-oxohexadecan-2-yl)-trimethylazanium;bromide;hydrate |
InChI |
InChI=1S/C23H48NO2.BrH.H2O/c1-6-8-10-11-12-13-14-15-16-17-18-19-20-22(24(3,4)5)23(25)26-21-9-7-2;;/h22H,6-21H2,1-5H3;1H;1H2/q+1;;/p-1 |
InChI Key |
SESVMTWVYZEBMS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OCCCC)[N+](C)(C)C.O.[Br-] |
Origin of Product |
United States |
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